

5'-O-Tritylinosine: A Dual-Role Molecule in Synthetic Chemistry and Cancer Biology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: KIN59

Cat. No.: B12403558

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Abstract

5'-O-Tritylinosine is a chemically modified nucleoside that holds a significant position in both synthetic organic chemistry and the field of cancer biology. Its primary and long-established function is as a crucial building block in the automated solid-phase synthesis of oligonucleotides, where the trityl group serves as a protecting moiety for the 5'-hydroxyl group of inosine. This protection strategy is fundamental to achieving controlled, sequential addition of nucleotide units. More recently, 5'-O-Tritylinosine, under the identifier **KIN59**, has been characterized as a potent allosteric inhibitor of thymidine phosphorylase (TPase), an enzyme implicated in angiogenesis and tumor progression. Furthermore, **KIN59** exhibits anti-angiogenic properties through the inhibition of Fibroblast Growth Factor 2 (FGF2) signaling. This technical guide provides a comprehensive overview of the structure, synthesis, and dual functions of 5'-O-Tritylinosine, complete with detailed experimental protocols, quantitative data, and pathway diagrams to support researchers in its application.

Chemical Structure and Properties

5'-O-Tritylinosine is a derivative of the naturally occurring nucleoside inosine. The key structural feature is the presence of a triphenylmethyl (trityl) group covalently attached to the 5'-hydroxyl group of the ribose sugar.

- IUPAC Name: 5'-O-(triphenylmethyl)inosine

- Molecular Formula: $C_{29}H_{26}N_4O_5$
- Molecular Weight: 510.54 g/mol
- CAS Number: 4152-77-6

The bulky and lipophilic trityl group imparts specific chemical properties that are exploited in its synthetic applications. It renders the 5'-hydroxyl group unreactive to the conditions used during oligonucleotide synthesis, yet it can be selectively removed under mild acidic conditions to allow for the next nucleotide coupling step.

Function as a Protected Nucleoside in Oligonucleotide Synthesis

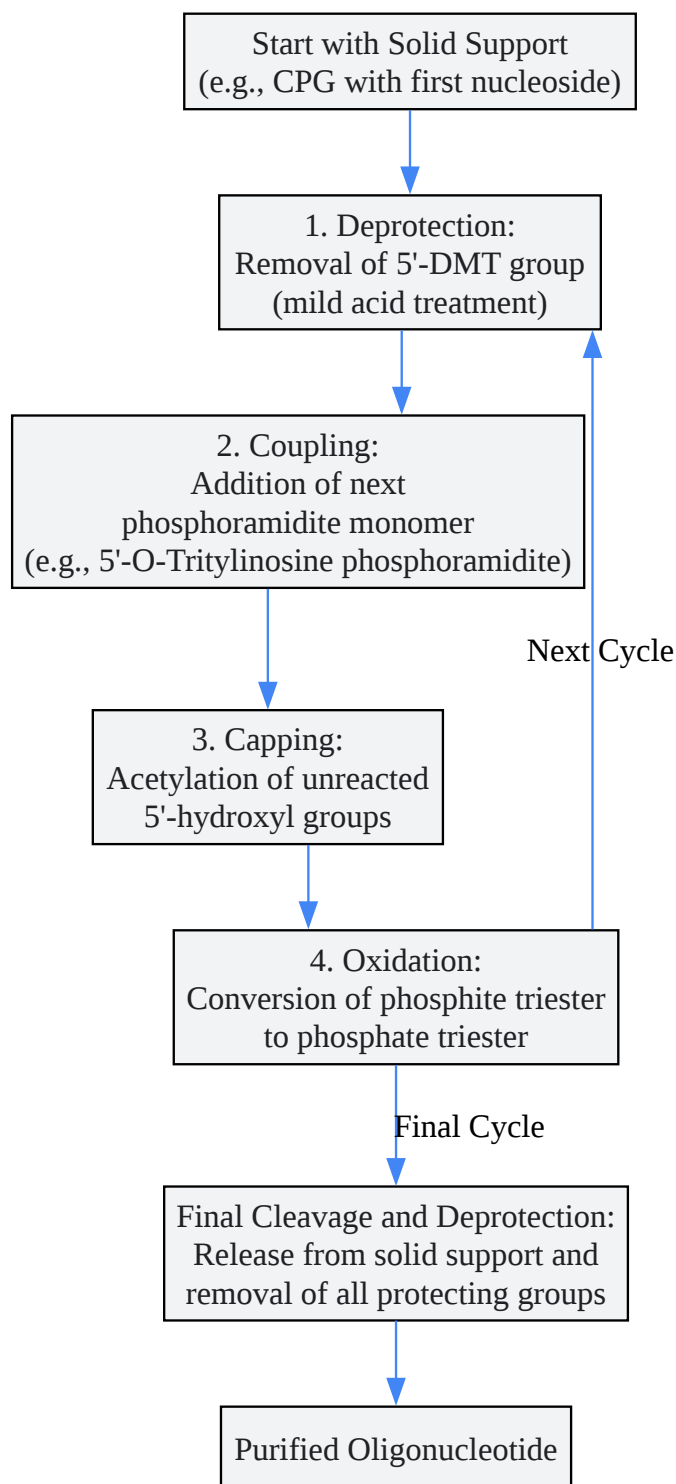
The primary application of 5'-O-Tritylinosine is in the chemical synthesis of oligonucleotides. The synthesis of DNA and RNA oligonucleotides is a stepwise process that requires the sequential addition of nucleotide monomers to a growing chain. To ensure the correct formation of phosphodiester bonds at the desired positions (typically between the 3'-hydroxyl of one nucleotide and the 5'-hydroxyl of the next), all other reactive functional groups on the nucleoside must be temporarily blocked or "protected."

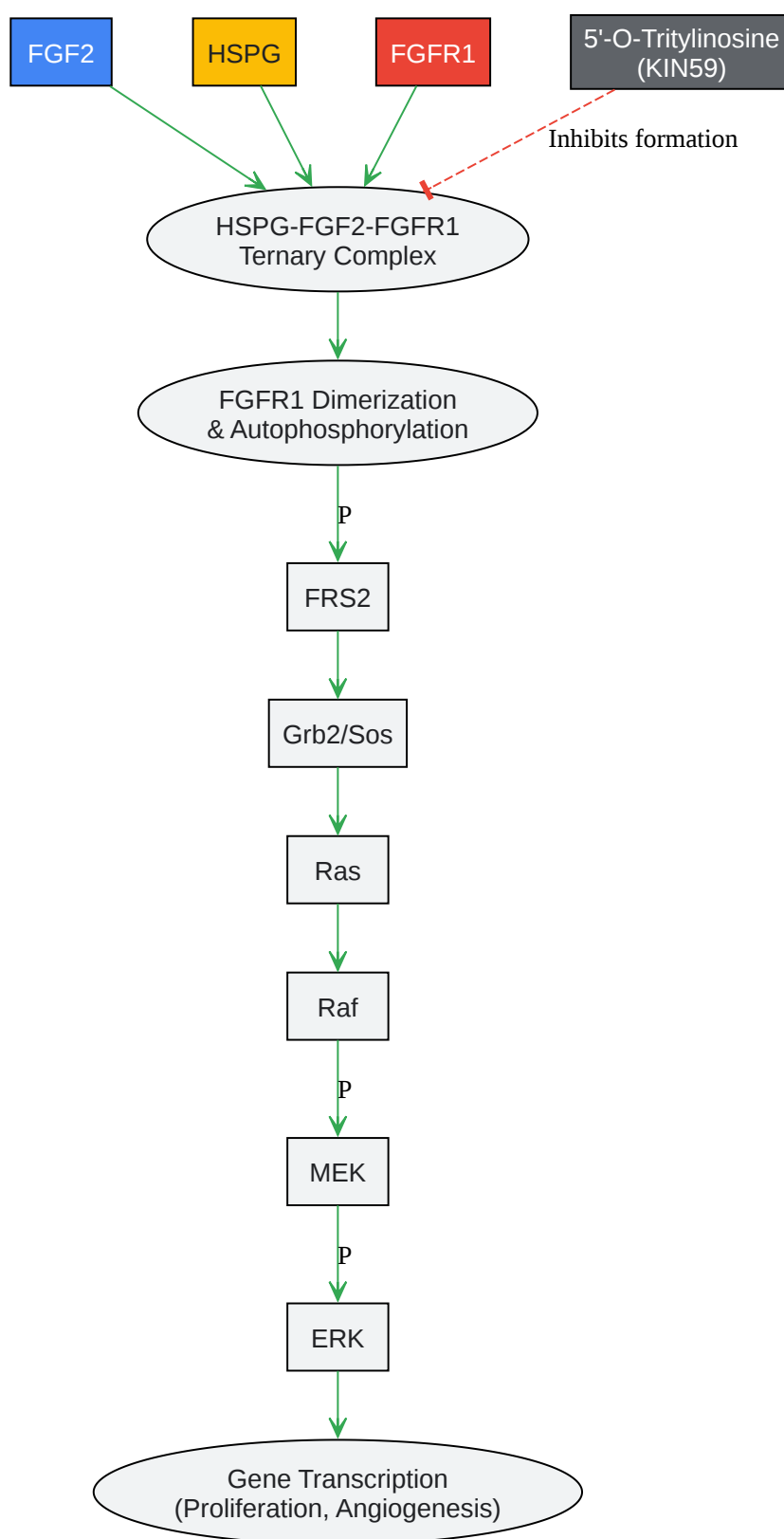
The trityl group on 5'-O-Tritylinosine serves as a robust protecting group for the 5'-hydroxyl function. Its steric bulk prevents unwanted side reactions at this position during the coupling of the 3'-phosphoramidite of the preceding nucleotide. The dimethoxytrityl (DMT) group, a derivative of the trityl group, is more commonly used in modern automated synthesis due to its increased acid lability, allowing for faster and milder deprotection.

Workflow of 5'-O-Tritylinosine in Automated Oligonucleotide Synthesis

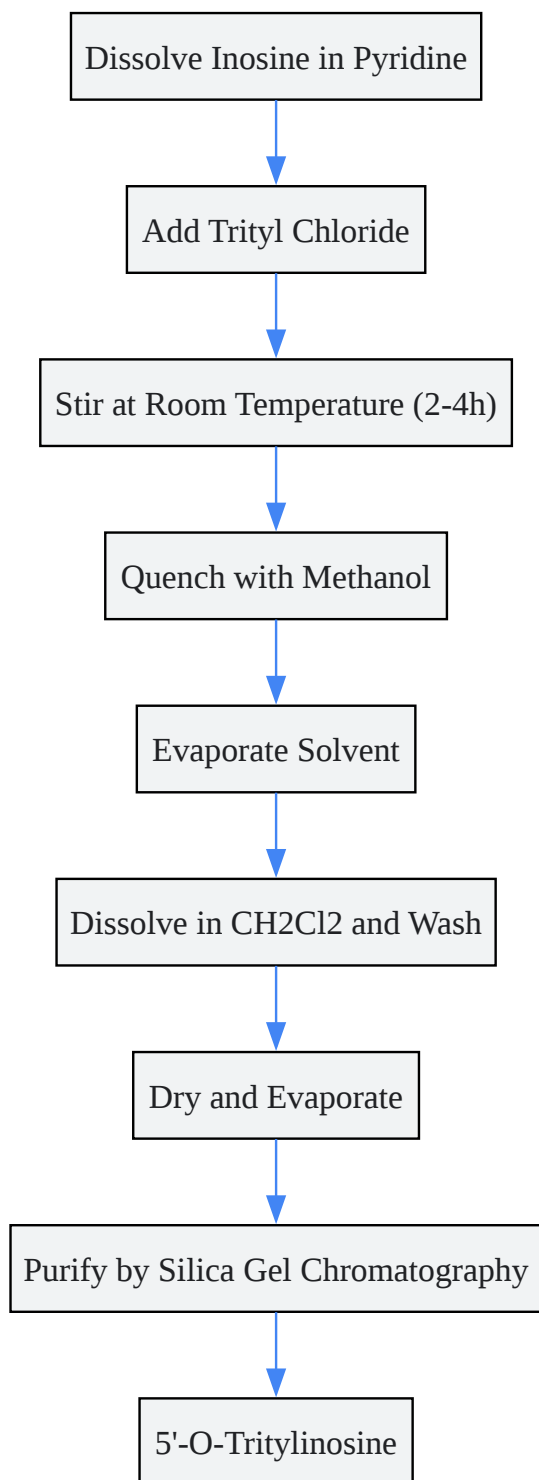
The incorporation of a 5'-O-Tritylinosine moiety at the 5'-end of a synthetic oligonucleotide follows the standard phosphoramidite synthesis cycle.

Automated Oligonucleotide Synthesis Cycle





Synthesis of 5'-O-Tritylinosine

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- To cite this document: BenchChem. [5'-O-Tritylinosine: A Dual-Role Molecule in Synthetic Chemistry and Cancer Biology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12403558#5-o-tritylinosine-structure-and-function]

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com